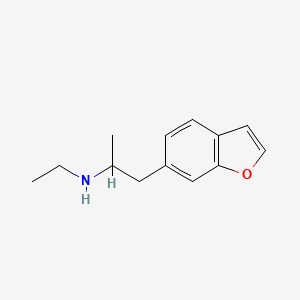

6-EAPB

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14-10(2)8-11-4-5-12-6-7-15-13(12)9-11/h4-7,9-10,14H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRNYUKRRZFBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010103 | |

| Record name | 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632539-47-9 | |

| Record name | 6-EAPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EAPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWB2M746C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Pharmacological Mechanisms of Action of 6 Eapb in Preclinical Models

In Vitro and Ex Vivo Neurotransmitter Transporter Interaction Studies

Studies employing in vitro and ex vivo methods, such as assays using human embryonic kidney (HEK) cells transfected with human transporters and experiments with rat brain synaptosomes, have been instrumental in characterizing the interaction of benzofurans with monoamine transporters. These studies assess compounds' affinity for transporters, their ability to inhibit neurotransmitter uptake, and their capacity to induce neurotransmitter release.

Characterization of Dopamine (B1211576) Transporter (DAT) Affinity and Releasing/Uptake Inhibitory Potency

Research indicates that 6-EAPB exhibits affinity for the human dopamine transporter (hDAT). In one study, this compound demonstrated a rank order of affinity where hDAT affinity was greater than that for the norepinephrine (B1679862) transporter (hNET) and the serotonin (B10506) transporter (hSERT). guidetopharmacology.org Furthermore, this compound showed similar potencies for inhibiting the uptake of neurotransmitters at hDAT, hNET, and hSERT. guidetopharmacology.org

While specific data on this compound's releasing potency at DAT from the search results is limited, studies on the structurally similar compound 6-APB provide relevant context. 6-APB has been characterized as a potent substrate-type releaser at DAT in rat brain synaptosomes and in HEK-293 cells transfected with human transporters. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This activity suggests that, by structural analogy, this compound may also function as a substrate-type releaser at DAT, promoting the efflux of dopamine from presynaptic terminals.

Characterization of Norepinephrine Transporter (NET) Affinity and Releasing/Uptake Inhibitory Potency

Regarding the norepinephrine transporter, this compound has shown affinity for hNET, with its affinity being lower than that for hDAT but higher than for hSERT in one comparative analysis. guidetopharmacology.org Consistent with its effects at DAT and SERT, this compound displayed similar potencies in inhibiting the uptake of norepinephrine via hNET. guidetopharmacology.org

Similar to its effects at DAT, the related compound 6-APB acts as a potent substrate-type releaser at NET in rat brain synaptosomes and human transfected cells. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This observation in 6-APB suggests that this compound may also possess the ability to induce norepinephrine release via interaction with NET.

Characterization of Serotonin Transporter (SERT) Affinity and Releasing/Uptake Inhibitory Potency

This compound's interaction with the serotonin transporter has also been investigated. Studies have shown that this compound has affinity for hSERT, with its affinity being the lowest among the three monoamine transporters (hDAT > hNET > hSERT). guidetopharmacology.org Despite differences in affinity, this compound demonstrated similar potencies in inhibiting serotonin uptake via hSERT. guidetopharmacology.org

Data from 6-APB indicates it is a potent substrate-type releaser at SERT in both rat brain synaptosomes and human transfected cells. guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Notably, 6-APB was reported to be a fully efficacious releaser at hSERT in transfected cell assays. guidetopharmacology.org Based on structural similarities, this compound is likely to share this property of inducing serotonin release through SERT.

Comparative Analysis of Monoamine Releasing Properties in Synaptosomal Preparations

While direct, detailed data specifically on this compound's monoamine releasing properties in synaptosomal preparations were not prominently featured in the search results, extensive research has been conducted on related benzofurans, particularly 6-APB. Studies using rat brain synaptosomes have demonstrated that 6-APB is a potent substrate-type releaser at DAT, NET, and SERT with nanomolar potencies. wikipedia.orgwikipedia.orgwikipedia.org These benzofuran (B130515) compounds were found to be at least threefold more potent than MDA and MDMA at evoking transporter-mediated release in rat brain synaptosomes. wikipedia.orgwikipedia.orgwikipedia.org

Given the structural similarities between this compound and 6-APB, and the observed uptake inhibition profile of this compound guidetopharmacology.org, it is highly probable that this compound also acts as a substrate-type releaser in synaptosomal preparations, promoting the release of dopamine, norepinephrine, and serotonin. The relative potencies and efficacy of this compound in inducing the release of each monoamine would require specific experimental validation, but the available data on related compounds strongly suggest a similar mechanism of action involving transporter-mediated release.

Receptor Binding and Functional Agonism Investigations

Beyond their interactions with monoamine transporters, benzofuran compounds have been investigated for their activity at various neurotransmitter receptors, particularly serotonin receptors.

Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B)

Specific binding and functional data for this compound at serotonin receptor subtypes were not extensively detailed in the search results. However, studies on the closely related compound 6-APB provide significant insights into the likely receptor profile of this compound.

6-APB has been shown to be a potent high-efficacy partial agonist or full agonist of the serotonin 5-HT2B receptor. wikipedia.org Quantitative data for 6-APB at the 5-HT2B receptor includes a Ki of 3.7 nM, an EC50 of 140 nM, and an Emax of 70%. wikipedia.org 6-APB is also a partial agonist of the serotonin 5-HT2A receptor, with an EC50 of 5,900 nM and an Emax of 43%. wikipedia.org Additionally, 6-APB shows affinity for the 5-HT2C receptor (Ki = 270 nM) and the 5-HT1A receptor (Ki = 1,500 nM). wikipedia.org

Initial studies on both 5-APB and 6-APB consistently reported that they act as agonists at the 5-HT2A and 5-HT2B receptors. wikipedia.orgwikipedia.orgwikidata.orglantanarecovery.com Most benzofurans, including 6-APB, have been characterized as partial 5-HT2A agonists and agonists at the 5-HT2B receptor. lantanarecovery.com The 5-HT2A receptor is known to be coupled to the Gq/G11 signaling pathway. The 5-HT2B receptor is expressed in both the brain and peripheral tissues.

Based on the strong structural similarity between this compound and 6-APB, and the consistent findings regarding the agonistic activity of 6-APB and other related benzofurans at 5-HT2A and 5-HT2B receptors, it is highly probable that this compound also interacts with these receptor subtypes as an agonist. Specific binding affinities and functional potencies for this compound at these receptors would require dedicated experimental determination.

Adrenergic Receptor (e.g., α2C) Affinities and Functional Activity

Adrenergic receptors, particularly the alpha-2 subtypes (α2A, α2B, and α2C), play a crucial role in regulating neurotransmitter release and cardiovascular function. nih.govnih.gov While comprehensive data specifically on this compound's affinity and functional activity at adrenergic receptors, including α2C, are limited in the provided search results, related benzofuran compounds have shown interactions with these receptors. For instance, 6-APB has been reported to bind with high affinity to the α2C-adrenergic receptor (Ki = 45 nM). wikipedia.org Additionally, studies on 5-APB and 6-APB have indicated appreciable affinity toward α1A and α2A adrenergic receptors. researchgate.netnih.gov The α2C receptor is known to modulate neurotransmission, particularly at lower levels of nerve activity. nih.gov Further research is needed to specifically characterize this compound's precise binding affinities and functional consequences at various adrenergic receptor subtypes.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor expressed in the central nervous system, particularly in monoaminergic neurons, where it modulates the activity of dopamine, norepinephrine, and serotonin systems. wikidoc.orgfrontiersin.org TAAR1 is activated by trace amines and also by various amphetamine analogs and structurally related drugs. wikidoc.orgnih.gov Studies on related benzofurans, including 5-APB and 6-APB, have reported agonist or partial agonist properties at TAAR1 in rat, mouse, and human models. researchgate.netnih.govresearchgate.netresearchgate.net These interactions can lead to increased intracellular cAMP and influence neurotransmitter release. wikidoc.orgnih.gov While direct data on this compound's interaction with TAAR1 is not explicitly detailed in the provided snippets, the structural similarity to 5-APB and 6-APB suggests a potential for TAAR1 interaction. Benzofurans, including 5-EAPB, are listed as hTAAR1 agonists with an MDMA-like pharmacodynamic profile. wikidoc.org

Comparative Preclinical Pharmacology with Structural Analogues (e.g., 6-APB, 5-EAPB, 6-MAPB, MDMA, MDA)

Preclinical pharmacological studies compare the effects of this compound to its structural analogues, such as 6-APB, 5-EAPB, 6-MAPB, MDMA, and MDA, to understand its relative potency and mechanism of action.

Research indicates that benzofuran compounds, including 5-APB and 6-APB, act as potent substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT). nih.govnih.gov They inhibit neurotransmitter uptake at these transporters in a dose-dependent manner. researchgate.netnih.govresearchgate.net Compared to MDA and MDMA, 5-APB and 6-APB have been found to be more potent at evoking transporter-mediated release. nih.govnih.gov For example, 6-APB was reported to be 10-fold more potent than MDA at DAT-mediated release and 4.5 times more potent than MDA at SERT-mediated release in rat brain synaptosomes. nih.gov

While 5-APB and 6-APB show relatively low DAT:SERT inhibition ratios, consistent with greater serotonergic versus dopaminergic activity similar to MDMA, some studies suggest they can be more selective for inhibiting DAT. researchgate.netcore.ac.uk

5-EAPB, a structural isomer of this compound, has also been evaluated. One study reported that 5-EAPB exhibited a reduction in the magnitude of norepinephrine and dopamine release while maintaining 5-HT releasing properties compared to 5-APB. nih.gov 5-EAPB was also found to be more potent at the DAT compared with MDMA and MDA in one study. core.ac.uk

6-MAPB and 5-MAPB, N-methylated analogues, are also potent substrate-type releasers at DAT, NET, and SERT, and have been shown to be more potent than MDMA at these transporters. nih.gov

In addition to transporter interactions, comparative studies highlight differences in receptor affinities. While 5-APB and 6-APB are agonists at 5-HT2A and 5-HT2B receptors, unlike MDMA which is not a 5-HT2B agonist, most benzofurans are partial 5-HT2A agonists similar to MDMA. researchgate.netnih.govresearchgate.netresearchgate.net 6-APB also shows affinity for the 5-HT2C and 5-HT1A receptors. wikipedia.org

The preclinical data collectively suggest that this compound and its analogues share similarities with MDMA and MDA in their ability to interact with monoamine transporters, acting as releasers. However, there are notable differences in potency and receptor profiles, particularly concerning 5-HT2B and potentially adrenergic receptors and TAAR1.

Data Table: Comparative In Vitro Potencies (EC50 nM) for Monoamine Release in Rat Brain Synaptosomes nih.gov

| Compound | DAT Release (EC50 nM) | NET Release (EC50 nM) | SERT Release (EC50 nM) |

| MDA | 106 | 178 | 161 |

| MDMA | 337 | 300 | 90 |

| 5-APB | 31 | 57 | 19 |

| 6-APB | 10 | 66 | 36 |

| 5-MAPB | 34 | 80 | 36 |

| 6-MAPB | 19 | 48 | 36 |

Metabolic Pathways and Biotransformation of 6 Eapb in Animal and in Vitro Systems

In Vitro Metabolic Studies Using Hepatic Microsomes and Hepatocyte Models (e.g., Rat, Human Liver Preparations)

In vitro studies utilizing liver preparations, such as hepatic microsomes and hepatocytes, are instrumental in identifying the enzymes involved in drug metabolism and the resulting metabolites. While direct data on 6-EAPB metabolism in these systems is scarce in the provided literature, studies on 6-APB and 6-MAPB have been conducted using rat primary hepatocytes and human liver preparations. These studies have successfully identified metabolites of 6-APB and 6-MAPB, providing a basis for predicting this compound's metabolic profile wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.org. For instance, human liver preparations have been used to identify metabolites of 6-APB and 6-MAPB wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.org. Studies in primary rat hepatocytes comparing 6-APB and 5-APB also exist, noting differences in hepatotoxicity between the isomers wikiwand.comnih.gov.

In Vivo Metabolite Identification in Animal Biofluids (e.g., Rat Urine)

In vivo studies, particularly those analyzing animal biofluids like urine, are essential for confirming the metabolic pathways observed in vitro and identifying the major excretory products. Research on the metabolism of 6-APB and 6-MAPB in male Wistar rats following gastric intubation has been reported wikipedia.orgwikiwand.comwikipedia.org. Analysis of rat urine samples has allowed for the identification of various metabolites, providing a picture of the in vivo biotransformation of these benzofurans wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.orgwikiwand.comwikipedia.org. Given the structural similarity, it is highly probable that studies of this compound in animal models would reveal similar metabolic pathways, likely including metabolites also observed for 6-APB. 6-APB itself has been identified as a potential metabolite of this compound wikidata.orgwikipedia.org.

Elucidation of Phase I Metabolic Reactions

Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as oxidation, reduction, and hydrolysis wikipedia.orgwikipedia.org. For benzofuran (B130515) compounds like this compound, key Phase I transformations are expected to occur on both the aminoalkyl side chain and the benzofuran ring system.

Based on studies of 6-APB, a primary Phase I metabolic pathway involves modifications to the furan (B31954) ring wikipedia.orgnih.gov.

Hydroxylation of the furan ring is described as an initial step in the metabolism of 6-APB wikipedia.orgnih.gov. This hydroxylation can lead to subsequent enzymatic ring cleavage. The cleavage of the furan ring results in the formation of an unsaturated aldehyde intermediate wikipedia.orgnih.gov. The mechanism of furan ring cleavage has been proposed to involve direct cleavage to form an unsaturated aldehyde, considering the mechanism of oxidation by cytochrome P-450 enzymes wikipedia.org.

Following furan ring cleavage and the formation of the unsaturated aldehyde, this intermediate can undergo further transformation via reduction or oxidation wikipedia.orgnih.gov. Reduction of the unsaturated aldehyde leads to the formation of a corresponding alcohol metabolite wikipedia.orgnih.gov. Alternatively, oxidation of the aldehyde can result in the formation of a carboxylic acid metabolite wikipedia.orgnih.gov. Aldehyde oxidases (AOXs) are enzymes involved in the oxidation of aldehydes to carboxylic acids researchgate.netnih.gov, while aldehyde reductases can catalyze the reduction of aldehydes to alcohols nih.govwikipedia.org. These reduction and oxidation reactions contribute to the diversity of Phase I metabolites.

Elucidation of Phase II Metabolic Reactions (e.g., Glucuronidation Conjugation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous hydrophilic molecules, making them more water-soluble and readily excretable wikipedia.orgwikipedia.org. Glucuronidation is a prominent Phase II metabolic pathway for benzofuran compounds.

Studies on 6-APB and its metabolites have shown that glucuronidation is a significant metabolic step wikiwand.comwikipedia.orgnih.gov. The hydroxylated metabolites, including the alcohol formed after aldehyde reduction and further hydroxylated derivatives, as well as the carboxylic acid metabolites, can undergo glucuronidation wikipedia.org. This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs) wikipedia.orgnih.gov. Glucuronide conjugates are generally more polar than their parent compounds and are primarily eliminated in urine and bile.

Comparative Metabolic Profiling with Related Benzofuran Isomers and Analogues

Comparative metabolic profiling with related benzofuran isomers and analogues, such as 5-APB and 6-MAPB, provides valuable context for understanding the metabolism of this compound. Studies comparing the metabolism of 6-APB and 6-MAPB with their 5-isomers (5-APB and 5-MAPB) have been conducted wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.orgwikiwand.comwikipedia.org. These comparisons reveal both similarities and subtle differences in metabolic pathways and the abundance of specific metabolites. For instance, while the main metabolic pathways involving ring cleavage, oxidation, and reduction are similar for 6-APB and 6-MAPB, some differences in the formation of dihydroxy metabolites have been observed when compared to the 5-isomers wikipedia.orgresearchgate.net. N-demethylation is a predominant step for 6-MAPB, leading to the formation of 6-APB nih.govwikipedia.orgmetabolomicsworkbench.orgwikipedia.org. Given that this compound is an N-ethyl analogue of 6-APB, N-deethylation to form 6-APB is expected to be a significant metabolic route for this compound, similar to the N-demethylation of 6-MAPB to 6-APB.

Advanced Analytical Methodologies for the Detection and Quantification of 6 Eapb in Research and Forensic Contexts

Chromatographic Techniques for Separation and Identification

Chromatographic methods, often coupled with mass spectrometry, form the cornerstone of 6-EAPB analysis. These techniques enable the separation of this compound from complex matrices and other co-occurring substances, followed by its identification based on characteristic properties.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including many synthetic cathinones and phenethylamines structurally related to this compound. GC-MS provides both chromatographic separation and mass spectral fragmentation patterns that serve as a "fingerprint" for identification. For this compound, GC-MS has been applied in forensic contexts for its identification. swgdrug.org The technique involves the volatilization of the sample, separation of components on a GC column based on their boiling points and interactions with the stationary phase, and subsequent detection and fragmentation in a mass spectrometer. Electron ionization (EI) is commonly used in GC-MS, producing characteristic fragment ions that aid in structural confirmation. Studies have reported GC-MS data for this compound and its isomers, demonstrating its capability for differentiating these closely related compounds based on their retention times and mass spectra. swgdrug.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-High Resolution Mass Spectrometry, UPLC-Time-of-Flight Mass Spectrometry) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are particularly valuable for the analysis of less volatile or thermally labile compounds, making them highly suitable for a broad range of NPS, including benzofurans like this compound. LC-MS offers advantages such as minimal sample preparation for certain matrices and the ability to analyze polar compounds without derivatization.

LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity by employing multiple stages of mass analysis. This allows for the selection of parent ions and the subsequent fragmentation into specific product ions, significantly reducing the likelihood of false positives, particularly in complex biological or seized material samples. LC-MS/MS methods have been developed and applied for the detection and quantification of various NPS, including benzofuran (B130515) derivatives. bertin-bioreagent.comresearchgate.netscribd.com

High-Resolution Mass Spectrometry (HRMS), such as that coupled with Liquid Chromatography (LC-HRMS), provides highly accurate mass measurements of parent and fragment ions. This high mass accuracy allows for the determination of elemental compositions, which is crucial for the identification of unknown or newly emerging substances like this compound. LC-HRMS techniques, including those utilizing Time-of-Flight (TOF) mass analyzers (e.g., UPLC-TOF-MS), are powerful tools for comprehensive screening and identification of NPS and their metabolites in biological samples. researchgate.netnih.gov These methods can differentiate compounds with similar nominal masses but different elemental compositions, offering a higher degree of confidence in identification.

Research has shown the application of LC-MS techniques for the analysis of benzofuran compounds, including the differentiation of isomers. researchgate.net The ability to utilize different ionization modes (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)) in LC-MS further expands its applicability to compounds with varying chemical properties. swgdrug.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation of a wide range of compounds. While often coupled with MS detection (as discussed above), HPLC can also be used with other detection systems for the analysis of this compound.

HPLC with Diode-Array Detection (HPLC-DAD) allows for the detection of compounds based on their UV-Vis absorbance spectra. This provides an additional layer of information for identification, as compounds have characteristic absorbance profiles. HPLC-DAD has been used in general unknown screening for NPS, including benzofuran derivatives. researchgate.net The UV-Vis spectrum of this compound shows characteristic maxima, which can be used for its identification when employing HPLC-DAD. caymanchem.com

Other detection systems that can be coupled with HPLC include Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), which are useful for detecting compounds that lack strong UV chromophores. While specific applications to this compound with these detectors may not be as widely reported as MS or DAD, HPLC remains a fundamental separation technique that can be adapted with various detection methods depending on the analytical requirements and the matrix being analyzed.

Spectroscopic and Complementary Characterization Techniques

Spectroscopic methods provide valuable structural information about this compound, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and functional groups within a molecule. Both 1H NMR and 13C NMR spectroscopy are routinely used for the unequivocal identification and structural elucidation of NPS, including benzofuran derivatives like this compound. researchgate.netresearchgate.net

NMR spectroscopy can differentiate between structural isomers that may be difficult to distinguish using only mass spectrometry. researchgate.netresearchgate.net For this compound and its positional isomers, NMR provides unique spectral fingerprints based on the chemical shifts, splitting patterns, and integration of signals corresponding to different protons and carbon atoms in the molecule. This detailed structural information is invaluable for confirming the identity of synthesized or seized this compound samples. Studies have presented 1H and 13C NMR data for this compound and its isomers, illustrating the distinct spectral features that allow for their differentiation. swgdrug.org

Infrared (IR) Spectroscopy and Raman Spectroscopy for Vibrational Fingerprinting

IR spectroscopy measures the absorption of infrared radiation by a sample, with different functional groups absorbing at specific frequencies, creating a unique IR spectrum or "fingerprint" of the molecule. specac.com Attenuated Total Reflectance (ATR-IR) is a common technique that requires minimal sample preparation. FTIR (Fourier-Transform Infrared) spectroscopy provides rapid and high-resolution IR spectra. IR spectroscopy has been used for the characterization of benzofuran derivatives, and studies have reported FTIR data for this compound and its isomers, highlighting characteristic absorption bands that aid in their identification and differentiation. swgdrug.org

Raman spectroscopy, another vibrational technique, measures the inelastic scattering of light by a sample. Like IR, Raman spectroscopy provides a unique spectral fingerprint. Raman is particularly useful for analyzing solid samples and can be employed using handheld devices for in-field screening of suspected NPS. researchgate.netresearchgate.net Raman spectroscopy has been applied to the identification of various phenethylamines and benzofuran compounds, and studies have investigated its ability to distinguish between structural analogues and regioisomers. researchgate.netresearchgate.netrsc.org The Raman spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its benzofuran ring system, ethylamine (B1201723) side chain, and other functional groups, providing a unique identifier. rsc.org

Both IR and Raman spectroscopy can be used in a complementary manner for the comprehensive characterization of this compound, with IR typically providing strong signals for polar functional groups and Raman being more sensitive to non-polar bonds and aromatic rings.

Development and Validation of Electrochemical and Immunochemical Detection Methods for Research Samples

The analytical landscape for detecting NPS like this compound involves a range of techniques. While chromatographic and spectroscopic methods are widely reported, the development and validation of specific electrochemical and immunochemical detection methods for this compound in research samples appear less extensively documented in the immediately available literature.

Immunochemical assays are often used as initial screening tools for drug classes due to their rapid nature and ease of use. However, studies have indicated that benzofurans, including 5-EAPB, can show cross-reactivity with commercial immunoassays designed for amphetamines and ecstasy. researchgate.netresearchgate.netnih.govresearchgate.netnih.govd-nb.info This cross-reactivity highlights the need for confirmatory analysis using more specific methods. While immunoassays can indicate the potential presence of benzofurans, dedicated immunochemical methods specifically developed and validated for the selective detection and quantification of this compound in complex research matrices were not prominently detailed in the reviewed search results.

Similarly, electrochemical methods offer potential advantages such as sensitivity and portability for the detection of electroactive compounds. Research into the electrochemical behavior and detection of related compounds, such as 6-benzylaminopurine, using modified electrodes has been explored, demonstrating the feasibility of electrochemical approaches for certain molecules. researchgate.netrsc.org However, specific studies detailing the development and validation of electrochemical sensors or methods tailored for the direct detection or quantification of this compound in research samples were not a primary focus of the provided search results. The application of such methods for this compound would require thorough investigation into its electrochemical properties and method validation parameters like sensitivity, selectivity, linearity, and stability in relevant sample matrices.

Methodologies for Differentiating Positional and Structural Isomers of this compound

Differentiating positional and structural isomers of this compound, such as 5-EAPB, 6-APB, and 5-APB, presents a significant analytical challenge due to their similar chemical structures. researchgate.netscribd.com Accurate identification and differentiation are critical in forensic and research contexts to avoid misidentification and ensure precise analysis.

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental in the differentiation of these isomers. researchgate.netnih.govresearchgate.netresearchgate.netcaymanchem.comnih.govcaymanchem.comvirtualab.org.arresearchgate.netresearchgate.net However, achieving baseline separation of closely related isomers can be difficult with standard methods. researchgate.netscribd.comuva.nl

Various strategies are employed to enhance the separation and identification of isomers:

Chromatographic Optimization: Modifying chromatographic conditions, such as stationary phase chemistry, mobile phase composition, and temperature gradients, is crucial. Studies have explored different columns and mobile phases in techniques like Supercritical Fluid Chromatography (SFC) to achieve separation of EAPB isomers. scribd.comsepscience.com

Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide more detailed fragmentation patterns that can help distinguish isomers that coelute or have very similar retention times. nih.govresearchgate.netnih.govvirtualab.org.arresearchgate.netfrontiersin.org Analyzing specific fragment ions and their relative abundances can provide characteristic fingerprints for different isomers. uva.nlfrontiersin.org

Derivatization: Chemical derivatization of the analytes before chromatographic analysis, particularly for GC-MS, can alter their physicochemical properties, leading to improved separation and more informative mass spectra. researchgate.netuva.nlsci-hub.se While derivatization can enhance chromatographic separation and provide more distinctive mass spectral fragments, it is not always universally applicable to all isomeric sets and requires careful selection of the derivatization agent. uva.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for structural elucidation and can definitively differentiate isomers based on their unique spectroscopic signatures. researchgate.netresearchgate.netnih.gov NMR is particularly valuable when chromatographic or mass spectrometric data are insufficient for unambiguous identification, although it typically requires a larger sample size and higher purity compared to MS-based methods. researchgate.netresearchgate.net

Chiral Separation: Some benzofuran isomers also exist as enantiomers due to the presence of a chiral center. scribd.comscispace.com Chiral chromatography, such as using chiral stationary phases in SFC or capillary electrophoresis with chiral selectors, can separate enantiomers and further aid in the comprehensive characterization of a sample containing different isomeric forms. scribd.comsci-hub.sescispace.com

Research findings demonstrate the application of these methodologies. For instance, studies have reported the differentiation of 5-APB and 6-APB using GC-MS and LC-(HR)-MSn techniques. caymanchem.comcaymanchem.com SFC coupled with mass spectrometry has also been shown to separate structural isomers of EAPB. scribd.comsepscience.com

Application of Analytical Techniques in Monitoring the Emergence and Prevalence of Benzofurans in Research Sample Collections and Seized Materials

Analytical techniques play a vital role in monitoring the evolving landscape of NPS, including benzofurans like this compound, in both research sample collections and seized materials. Forensic laboratories and research institutions utilize a combination of screening and confirmatory methods to identify and quantify these substances. researchgate.netnih.govvirtualab.org.arresearchgate.netresearchgate.netunodc.orgubi.pt

Commonly applied techniques in forensic analysis include GC-MS, LC-MS, LC-HRMS, and UHPLC-MS/MS. nih.govresearchgate.netnih.govvirtualab.org.arresearchgate.net These methods enable the identification of known benzofurans by comparing their chromatographic retention times and mass spectra to reference standards and spectral libraries. researchgate.netunodc.org The analysis of seized materials often involves initial screening followed by confirmatory analysis using more specific techniques. researchgate.netresearchgate.net

Monitoring the emergence of new benzofurans requires sophisticated analytical strategies, especially when reference standards for novel compounds are not available. researchgate.netunodc.org In such cases, HRMS can be used to determine the elemental composition of unknown substances, and fragmentation patterns can provide structural information. researchgate.netnih.gov NMR spectroscopy can be employed for definitive structural elucidation of newly encountered benzofurans. researchgate.netnih.gov

Surveillance of research sample collections, which may include biological specimens from case reports or controlled studies, also relies on sensitive and specific analytical methods. GC-MS and LC-MS/MS are frequently used for the detection and quantification of benzofurans and their metabolites in biological matrices like urine, blood, and hair. researchgate.netnih.govcaymanchem.comvirtualab.org.arresearchgate.net These analyses provide insights into the substances being encountered and can help track trends in their use and prevalence. virtualab.org.arljmu.ac.ukoup.com

The continuous monitoring of seized materials and research samples provides valuable data on the types of benzofurans circulating, their combinations with other substances, and geographical distribution. This information is essential for public health responses, law enforcement strategies, and further research into the pharmacological and toxicological properties of these compounds.

Data from forensic analyses contribute to understanding the prevalence of specific benzofuran isomers. For example, studies analyzing seized materials have reported the detection of 6-APB and 4-APB. nih.gov Case reports involving intoxication have identified the presence of 5-EAPB alongside other benzofurans like 5-APB and 5-MAPB in biological samples, highlighting the importance of analytical methods capable of detecting multiple related substances. researchgate.netnih.govresearchgate.netvirtualab.org.ar

While specific comprehensive data tables detailing the prevalence of this compound across various sample types were not extensively provided in the search results, the methodologies described form the basis for collecting such data. The application of validated analytical techniques allows for the systematic monitoring and reporting of benzofuran encounters in both research and forensic contexts.

Structure Activity Relationship Sar Studies of 6 Eapb and Benzofuran Analogues in Relation to Pharmacological Profiles

Influence of N-Substitution (e.g., N-ethyl vs. N-methyl) on Receptor Binding and Transporter Interactions

The nature of the substituent on the amine nitrogen atom plays a significant role in modulating the pharmacological activity of benzofuran (B130515) analogues. 6-EAPB features an N-ethyl group, distinguishing it from 6-APB, which has a primary amine (N-H), and 6-MAPB, which has an N-methyl group. wikipedia.orgwikipedia.org

Studies comparing 6-APB (primary amine) and 6-MAPB (N-methyl) with their respective 5-position isomers (5-APB and 5-MAPB) have provided insights into the effects of N-substitution on monoamine transporter interactions. While direct comparative data specifically detailing the impact of the N-ethyl group in this compound versus the primary amine in 6-APB or the N-methyl in 6-MAPB across a full panel of transporters and receptors is limited in the provided search results, general trends observed with similar compounds can be considered.

Research indicates that 6-APB acts as a serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) releasing agent (SNDRA) and a reuptake inhibitor. wikipedia.orgnih.gov It exhibits EC₅₀ values for monoamine release of 36 nM for serotonin, 14 nM for norepinephrine, and 10 nM for dopamine in rat brain synaptosomes. wikipedia.org As a reuptake inhibitor, 6-APB shows Kᵢ values of 117 nM for the norepinephrine transporter (NET), 150 nM for the dopamine transporter (DAT), and 2,698 nM for the serotonin transporter (SERT). wikipedia.org

Comparisons between 6-APB and 6-MAPB (N-methyl) at monoamine transporters show that both are potent substrate-type releasers. wikiwand.com 6-APB and 6-MAPB were found to be more potent than MDA at inducing release at DAT, NET, and SERT. wikiwand.com Specifically, 6-APB was 10-fold more potent than MDA at DAT, while 5-APB was 3.4 times more potent. wikiwand.com For SERT-mediated release, 5-APB and 6-APB were 8.5 and 4.5 times more potent than MDA, respectively. wikiwand.com While this compound was evaluated in one study, it showed a reduction in the magnitude of norepinephrine and dopamine release while maintaining 5-HT releasing properties compared to 5-APB. wikiwand.com

Regarding receptor interactions, 6-APB is a potent high-efficacy partial agonist or full agonist of the serotonin 5-HT₂B receptor (Kᵢ = 3.7 nM; EC₅₀ = 140 nM). wikipedia.org It demonstrates significant selectivity for the 5-HT₂B receptor over 5-HT₂A and 5-HT₂C receptors. wikipedia.org It also shows affinity for the α₂C-adrenergic receptor (Kᵢ = 45 nM). wikipedia.org

Although detailed comparative data for this compound's receptor binding profile relative to its N-substituted analogues (6-APB, 6-MAPB) is not extensively provided, the difference in the N-alkyl chain length (ethyl vs. methyl or hydrogen) is expected to influence the precise fit and interaction within the binding pockets of transporters and receptors, potentially altering potency, efficacy, and selectivity.

| Compound | N-Substitution | DAT Release EC₅₀ (nM, rat) | NET Release EC₅₀ (nM, rat) | SERT Release EC₅₀ (nM, rat) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | 5-HT₂B Kᵢ (nM) |

|---|---|---|---|---|---|---|---|---|

| 6-APB | N-H | 10 wikipedia.org | 14 wikipedia.org | 36 wikipedia.org | 2698 wikipedia.org | 117 wikipedia.org | 150 wikipedia.org | 3.7 wikipedia.org |

| 6-MAPB | N-CH₃ | - | - | - | - | - | - | - |

| This compound | N-CH₂CH₃ | Effect noted on release magnitude vs 5-APB wikiwand.com | Effect noted on release magnitude vs 5-APB wikiwand.com | Maintained release properties vs 5-APB wikiwand.com | - | - | - | - |

| 5-APB | N-H | 31 wikiwand.com | - | 19 wikiwand.com | - | - | - | - |

| 5-MAPB | N-CH₃ | 41 wikipedia.org | 24 wikipedia.org | 64 wikipedia.org | - | - | - | - |

Note: Data availability varies across studies and compounds. EC₅₀ and Kᵢ values can differ depending on the assay conditions and species.

Effects of Positional Isomerism on Pharmacological Potency and Selectivity

Positional isomerism within the benzofuran ring system significantly impacts the pharmacological profiles of these compounds. The most studied examples are the comparisons between the 5- and 6-position isomers, such as 5-APB and 6-APB, and their N-substituted derivatives.

6-APB has the aminopropyl side chain attached to the benzofuran ring at the 6-position, while 5-APB has it attached at the 5-position. wikipedia.orgwikipedia.orgwikipedia.org Despite their close structural similarity, these positional isomers exhibit differences in their interactions with monoamine transporters and receptors.

As mentioned earlier, 6-APB is more potent than 5-APB at inducing dopamine release via DAT, while 5-APB is more potent at inducing serotonin release via SERT. wikiwand.com Both isomers are potent SNDRAs. wikiwand.com

The positional difference also influences receptor interactions. While both 5-APB and 6-APB act as agonists at 5-HT₂A and 5-HT₂B receptors, the precise binding affinities and functional efficacies can vary. wikiwand.com For instance, 6-APB shows high affinity and potency at the 5-HT₂B receptor. wikipedia.org

| Compound | Benzofuran Substitution Position | DAT Release Potency | SERT Release Potency | 5-HT₂B Receptor Activity |

|---|---|---|---|---|

| 6-APB | 6 | Higher than 5-APB wikiwand.com | Lower than 5-APB wikiwand.com | Potent agonist (Kᵢ=3.7 nM) wikipedia.org |

| 5-APB | 5 | Lower than 6-APB wikiwand.com | Higher than 6-APB wikiwand.com | Agonist wikiwand.com |

Note: Potency comparisons are relative based on available data.

Role of the Benzofuran Ring System Configuration in Molecular Recognition and Activity

The benzofuran ring system itself serves as a crucial scaffold for the pharmacological activity of this compound and its analogues. This bicyclic structure, composed of a fused benzene (B151609) ring and a furan (B31954) ring, provides a rigid framework and presents specific features essential for molecular recognition by target proteins. chem960.com

The aromatic nature of the benzene ring and the presence of the oxygen atom in the furan ring contribute to the electronic distribution and polarity of the molecule. These features enable various types of interactions with amino acid residues in the binding sites of transporters and receptors, including pi-pi interactions with aromatic residues, hydrogen bonding with polar residues (involving the oxygen atom or potential hydrogen bond donors/acceptors elsewhere on the molecule), and hydrophobic interactions with nonpolar regions of the protein.

SAR studies on various benzofuran derivatives targeting different biological targets (e.g., anticancer agents, antimicrobial agents, enzyme inhibitors) highlight the importance of substituents on the benzofuran ring system in modulating activity. wikipedia.orgjkchemical.comwikipedia.orgnih.govncats.ionih.gov For instance, the position and electronic nature of substituents on the benzene portion of the benzofuran ring can significantly influence potency and selectivity. jkchemical.comwikipedia.org Halogen substitutions, for example, have been shown to increase activity in some cases, potentially by forming favorable halogen bonds or altering lipophilicity. wikipedia.orgwikipedia.org

In the context of monoamine transporters and serotonin receptors, the benzofuran core positions the aminopropyl side chain in a specific orientation relative to the protein binding site. Alterations to the benzofuran system, such as changing the position of the furan oxygen or introducing substituents, would likely perturb this orientation and the critical interactions required for high-affinity binding and functional activity. The rigidity of the bicyclic system, compared to more flexible linkers, helps to pre-organize the molecule in a conformation favorable for binding.

Computational Chemistry, Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Computational chemistry techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in SAR studies of benzofuran analogues. These methods can provide insights into the likely binding modes of compounds to their targets and establish mathematical relationships between structural features and biological activity.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a protein target. By docking this compound and its analogues to models of monoamine transporters (DAT, NET, SERT) and serotonin receptors (e.g., 5-HT₂B), researchers can visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that govern binding. This can help explain observed differences in potency and selectivity between analogues. ncats.io

QSAR modeling aims to build predictive models that correlate structural descriptors of a series of compounds with their biological activity. By analyzing a set of benzofuran analogues with known activities, QSAR models can identify which molecular properties (e.g., lipophilicity, electronic properties, steric bulk) are most important for activity. These models can then be used to predict the activity of novel, unsynthesized analogues and guide the design of new compounds with improved properties.

While specific published studies detailing QSAR or molecular docking focused explicitly on this compound's interactions with monoamine transporters or serotonin receptors were not prominently found in the immediate search results, these computational approaches have been applied to other benzofuran derivatives targeting different proteins, demonstrating their applicability to this class of compounds. ncats.io For example, QSAR studies have been performed on benzofuran analogues for P-gp inhibition, and molecular docking has been used to study the binding of benzofuran derivatives to enzymes like N-myristoyltransferase and acetylcholinesterase. The principles and methods used in these studies are directly transferable to investigating the SAR of this compound and its analogues at monoamine transporters and serotonin receptors.

Design Principles and Strategies for Synthesizing Novel Research Benzofuran Compounds with Predicted Pharmacological Profiles

SAR studies and computational modeling provide valuable design principles for the synthesis of novel benzofuran compounds with tailored pharmacological profiles. By understanding how structural modifications influence activity, researchers can rationally design new molecules with predicted properties.

Key design strategies include:

Modification of the N-substituent: Altering the size, shape, and electronic properties of the group attached to the amine nitrogen can influence interactions with the narrow vestibules and binding pockets of transporters and receptors. wikipedia.org

Modifications to the benzofuran ring system: Introducing substituents at different positions (e.g., positions 2, 3, 4, 5, 7) on the benzofuran core can alter the electronic distribution, lipophilicity, and steric profile of the molecule, impacting interactions with the target. wikipedia.orgjkchemical.comwikipedia.org Positional isomerism (5- vs. 6-substitution) is a prime example of how the attachment point to the benzofuran core dictates pharmacological properties. wikipedia.orgwikiwand.com

Bioisosteric replacement: Replacing the benzofuran core with other related heterocyclic systems (e.g., benzothiophene, indole) can explore alternative scaffold interactions while maintaining some structural similarity. wikipedia.org

Linking to other pharmacophores: Combining the benzofuran core with other known pharmacologically active moieties can lead to hybrid compounds with potentially enhanced or novel activities. wikipedia.orgncats.io

Synthetic strategies for preparing benzofuran derivatives are well-established in organic chemistry. wikipedia.orgnih.gov Common approaches involve the formation of the furan ring onto a pre-formed benzene ring or the construction of the benzene ring onto a furan core. Various cyclization reactions and functional group interconversions are employed to introduce the desired substituents and the aminopropyl side chain at specific positions. ncats.io

Computational tools like molecular docking and QSAR are integrated into the design process to prioritize synthesis targets. ncats.io Based on predicted binding affinities or activity levels, researchers can focus synthetic efforts on compounds most likely to possess the desired pharmacological profile, leading to a more efficient drug discovery process.

Socio Forensic and Regulatory Research Contexts for 6 Eapb and Benzofurans

Emergence Patterns and Distribution of Benzofuran-Type New Psychoactive Substances in Analytical Monitoring Programs

The emergence of benzofuran-type New Psychoactive Substances (NPS), including 1-(benzofuran-6-yl)-N-ethylpropan-2-amine (6-EAPB), is part of a global phenomenon characterized by the rapid appearance and proliferation of substances designed to mimic the effects of controlled drugs. nih.govresearchgate.net Structurally related to phenethylamines like MDMA, these compounds were often marketed as "legal highs" before being subjected to legislative control. wikipedia.org The benzofuran (B130515) class, particularly compounds like 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), gained prominence in the European, and notably the UK, recreational drug scene where they were sold under names like "Benzofury". wikipedia.org

Analytical monitoring programs are crucial for tracking the emergence and spread of these substances. Forensic laboratories analyze seizures made by law enforcement, providing the foundational data for national and international early warning systems. nih.gov While specific seizure data for this compound is less documented in broad surveillance reports compared to its predecessor 6-APB, its appearance is a direct consequence of the legal controls placed on earlier benzofurans. researchgate.net Following the control of 5-APB and 6-APB, N-ethylated versions such as 5-EAPB and this compound emerged as legal alternatives. researchgate.netnih.gov

Global and regional monitoring bodies, such as the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), collate data from member states to identify trends. nih.gov Between 2009 and 2022, a total of 1,182 different NPS were reported to the UNODC's Early Warning Advisory (EWA). The EMCDDA, through the EU Early Warning System (EWS), monitors substances as they are first detected by national authorities. The table below illustrates the timeline of first detections for several key benzofuran derivatives reported to the EMCDDA, highlighting the rapid evolution of this class of compounds. nih.govnih.gov

Table 1: First Reported Detections of Key Benzofuran Derivatives to the EMCDDA

| Compound | Year First Reported |

|---|---|

| 4-APB | 2010 |

| 5-APB | 2010 |

| 6-APB | 2011 |

| 5-APDB | 2012 |

| 6-APDB | 2012 |

| 5-EAPB | 2013 |

| 5-MAPB | 2013 |

Although monitoring data from some surveys suggested the prevalence of compounds like 5-APB and 6-APB was low in settings such as nightclubs, their detection in forensic casework, including post-mortem toxicology, confirmed their circulation and associated harms. drugsandalcohol.ie The distribution pattern is often one of rapid appearance on the online "research chemical" market, followed by detection in seizures and toxicological screenings, which in turn triggers a regulatory response.

Challenges in Research and Forensic Analysis Posed by Evolving Legal Classifications of Benzofurans

The constant evolution of the NPS market, driven by clandestine chemists altering molecular structures to circumvent existing laws, presents significant challenges for research and forensic analysis. The legal history of benzofurans in the United Kingdom serves as a clear example. Initially, compounds like 6-APB were uncontrolled. wikipedia.org Following an assessment of their harms, they were subjected to a Temporary Class Drug Order in June 2013, with a permanent classification as Class B substances following in June 2014. drugsandalcohol.ie

This legislative action, however, specifically targeted 6-APB and its analogues. This compound, as an N-ethyl derivative, was designed to fall outside the initial temporary ban, demonstrating the "cat-and-mouse" dynamic between manufacturers and regulators. This reactive legal approach means forensic laboratories are in a constant state of catch-up. ojp.gov When a new, unidentified substance is seized, laboratories face several hurdles:

Identification of Novel Compounds: Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) rely on comparison to a library of known spectra. researchgate.net For a truly novel substance, no reference standard or spectral data exists, complicating unequivocal identification. Differentiating between positional isomers, such as 5-APB and 6-APB, requires careful analytical work, as they can have very similar mass spectra and chromatographic retention times. southernforensic.org

Lack of Reference Materials: The synthesis and certification of analytical reference standards for new substances takes time and resources. This absence hinders the ability of forensic laboratories to validate their methods and provide quantitative results, which are often necessary for prosecution.

Rapid Market Turnover: The lifecycle of a specific NPS can be short. A new substance may only be prevalent for a few months before it is replaced by another analogue, meaning the significant effort to develop and validate a test may outlast the relevance of the drug itself. ojp.gov

Complexity of Analogue Legislation: Some jurisdictions use analogue substance laws to control compounds that are "substantially similar" to controlled drugs. However, the interpretation of this can be legally complex and challenging to prove in court, creating uncertainty for forensic scientists and law enforcement.

The varied and evolving legal status of this compound and related compounds across different jurisdictions further complicates international law enforcement efforts and information sharing.

Table 2: Snapshot of Legal Status for Key Benzofuran Derivatives in Various Jurisdictions

| Compound | United Kingdom | Canada | Germany | United States |

|---|---|---|---|---|

| 6-APB | Class B | Schedule III | Anlage II | Unscheduled (Potentially controlled as an analogue of MDA) |

| This compound | Class B | Schedule I | NpSG (Industrial/Scientific use only) | Unscheduled (Potentially controlled as an analogue of MDMA) |

| 5-APB | Class B | Schedule III | Anlage II | Unscheduled (Potentially controlled as an analogue of MDA) |

| MDMA | Class A | Schedule I | Anlage I | Schedule I |

Note: Legal classifications are subject to change. NpSG refers to the German New Psychoactive Substances Act.

Academic Research into Precursors and Synthetic Routes Utilized in Illicit Synthesis (from a forensic intelligence perspective)

Forensic intelligence aims to move beyond simple drug identification to provide a broader understanding of drug markets, including manufacturing trends, trafficking routes, and supply chains. nih.gov Academic and forensic research into the synthesis of benzofurans is a critical source of information for this purpose. By understanding the potential chemical pathways to a substance like this compound, forensic chemists can predict and identify characteristic impurities, by-products, and unreacted precursors in seized samples. nih.gov

The synthesis of the core benzofuran structure can be achieved through numerous routes, many of which are published in scientific literature. nih.govorganic-chemistry.orgresearchgate.net These methods often utilize readily available starting materials, making them potentially accessible to clandestine laboratory operators. For example, some published syntheses describe creating the benzofuran ring from precursors like salicylaldehydes or phenols. organic-chemistry.orgtechnologynetworks.com One published route to 6-APB involved refluxing 3-bromophenol (B21344) with bromoacetaldehyde (B98955) diethylacetal, followed by a series of reactions to form the benzofuran ring and add the aminopropyl side chain. wikipedia.org The synthesis of this compound would follow a similar pathway, with a final N-ethylation step.

From a forensic intelligence perspective, the key is not just the final product but the chemical "fingerprint" left by the synthesis. The specific impurities in a batch can indicate:

The synthetic route employed.

The quality and source of the precursor chemicals.

The skill of the chemist.

Potential links between different seizures.

Academic research provides a roadmap for what to look for. While clandestine labs may modify published methods, the fundamental reactions often leave tell-tale signs. The table below outlines some general strategies reported in chemical literature for synthesizing the benzofuran nucleus, which could be adapted for illicit production.

Table 3: Selected General Synthetic Strategies for the Benzofuran Core

| Synthetic Strategy | Key Precursors/Reagents | Catalyst/Conditions |

|---|---|---|

| Oxidative Cyclization | 2-Hydroxystilbenes | Iodine(III) reagents (e.g., PhI(OAc)₂) |

| Palladium-Catalyzed Reactions | o-Iodoanisoles, Terminal alkynes | Palladium catalysts (e.g., Pd(OAc)₂) |

| Cyclodehydration | α-Phenoxy ketones | Eaton's reagent (P₂O₅–MeSO₃H) |

| Renewable Precursor Route | Salicyl alcohols, N-Tosylfurfurylamines | Acid-catalyzed reaction |

| Ru-Catalyzed Cycloisomerization | Benzannulated propargylic alcohols | Ruthenium catalyst, Amine/acid pair |

This table represents general approaches from academic literature and does not describe specific illicit syntheses. nih.govorganic-chemistry.orgresearchgate.nettechnologynetworks.com

Contribution of Research to Global Monitoring and Early Warning Systems for New Psychoactive Substances

Research from forensic and analytical chemistry laboratories is the bedrock of global and national New Psychoactive Substances (NPS) monitoring and early warning systems (EWS). nih.gov These systems are designed to rapidly detect, assess, and respond to public health threats posed by the emergence of novel drugs like this compound. The entire EWS process is initiated and sustained by the data provided by the scientific community.

The core contribution of research begins with the detection and identification of a novel substance in a seized drug sample or a toxicological specimen. researchgate.net This information is reported to a national EWS or focal point, which then transmits it to a regional or global system, such as the EU-EWS or the UNODC-EWA. nih.gov This flow of information is critical for several reasons:

Rapid Alert Dissemination: Once a new substance is identified and characterized, the EWS can disseminate this information to other forensic laboratories, toxicologists, and public health officials. This allows other labs to add the substance to their screening panels, enabling wider monitoring of its spread.

Evidence-Based Risk Assessment: The analytical data, combined with information on the context of seizures and any associated adverse health events, forms the evidence base for formal risk assessments. These assessments inform legislative decisions on whether to control a substance. researchgate.net

Understanding Market Trends: Aggregated forensic data allows EWS analysts to monitor the dynamics of the NPS market. nih.gov This includes identifying which classes of drugs are most prevalent, tracking the replacement of controlled substances with new uncontrolled analogues, and observing geographical distribution patterns. researchgate.net

Enhancing Forensic Capabilities: Research on new analytical methods, such as advanced mass spectrometry techniques, improves the ability of the entire forensic network to detect and characterize NPS. ojp.gov This research is pivotal for keeping pace with the evolving complexity of the drug market.

Essentially, forensic and toxicological laboratories function as the eyes and ears of the early warning systems. Their research provides the objective, scientific data necessary to transform isolated drug seizures into actionable public health and law enforcement intelligence.

Table 4: Functions of Early Warning Systems and Corresponding Research Contributions

| EWS Function | Contribution from Forensic & Analytical Research |

|---|---|

| Detection & Identification | Initial identification of novel compounds in seized materials and biological samples. Structural elucidation and chemical characterization. |

| Information Exchange | Provision of analytical data (e.g., mass spectra, retention times) to shared databases, enabling other labs to identify the substance. |

| Trend Monitoring | Submission of routine analytical results, which are aggregated to show prevalence, distribution, and emergence patterns of NPS. nih.gov |

| Risk Assessment | Providing data on the chemical identity and purity of substances involved in adverse health events or fatalities. researchgate.net |

| Policy & Legislative Response | Generating the scientific evidence base used by bodies like the UK's ACMD to recommend the legal control of a substance. drugsandalcohol.ie |

Future Directions and Advanced Research Opportunities for 6 Eapb

Development of Novel In Vitro and In Vivo Pharmacological Models for Comprehensive Characterization

Comprehensive pharmacological characterization of 6-EAPB and other benzofurans requires the development and application of novel in vitro and in vivo models. While in vitro methods using transfected cells or synaptosomes can rapidly determine receptor and transporter interactions, they may not fully capture the complexity of effects in a living organism. researchgate.net

Future research should aim to develop more physiologically relevant in vitro models, such as co-cultures of different cell types (e.g., neurons and astrocytes) or induced pluripotent stem cell (iPSC)-derived models, which can better mimic the cellular environment and interactions in the central nervous system. nih.gov These models could provide insights into the nuanced effects of this compound on neuronal activity, neurotransmitter release, and cellular signaling pathways.

Furthermore, the development of refined in vivo models is crucial for understanding the systemic effects, pharmacokinetics, and potential long-term consequences of exposure. While traditional rodent models are used, exploring alternative in vivo systems or developing more specific and sensitive animal models could provide valuable data. nih.gov Studies utilizing advanced techniques for monitoring physiological and behavioral changes in real-time within these models would enhance the understanding of this compound's effects. The goal is to bridge the gap between in vitro findings and in vivo outcomes, allowing for more accurate predictions of human responses.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Pharmacological and Metabolic Studies of Benzofurans

The application of omics technologies, such as metabolomics and proteomics, holds significant promise for unraveling the complex metabolic fate and biological impact of benzofurans like this compound. These high-throughput techniques allow for the comprehensive profiling of small molecule metabolites (metabolomics) and proteins (proteomics) within a biological system, providing a global view of the cellular and molecular responses to a compound. nih.govtmrjournals.commdpi.com

Integrating metabolomics into studies of this compound can help identify novel metabolic pathways, understand the enzymes involved in biotransformation, and detect potential active or toxic metabolites. nih.gov Given that some NPS may act as prodrugs or have toxic metabolites, a thorough understanding of their metabolism is crucial. mdpi.com

Proteomics can provide insights into the proteins that interact with this compound or are affected by its presence, revealing the molecular targets and cellular pathways modulated by the compound. mdpi.comresearchgate.net This can include identifying proteins involved in neurotransmission, cellular signaling, or stress responses.

Future research should focus on integrating data from both metabolomics and proteomics studies to build a more complete picture of how this compound is processed by the body and what its downstream effects are at a molecular level. tmrjournals.comcrownbio.com This integrated omics approach can help identify biomarkers of exposure or effect and elucidate the mechanisms underlying the pharmacological actions of benzofurans.

Refinement and Automation of Analytical Techniques for High-Throughput Screening and Comprehensive Profiling

The rapid emergence of new benzofuran (B130515) derivatives necessitates the continuous refinement and automation of analytical techniques for their detection, identification, and quantification. High-throughput screening methods are essential for quickly analyzing a large number of samples in forensic, clinical, and research settings. researchgate.netnih.govmsu.ruresearchgate.net

Advanced analytical techniques, such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS), are already being used for the analysis of benzofurans and other NPS in biological matrices like blood and hair. researchgate.netnih.govresearchgate.netnih.govvirtualab.org.ar

Future directions include improving the sensitivity, selectivity, and speed of these methods. Automation of sample preparation techniques, such as dispersive liquid/liquid microextraction (DLLME), can further increase sample throughput and reduce manual effort. researchgate.netnih.gov The development of comprehensive analytical panels that can simultaneously screen for a wide range of benzofurans and their metabolites is also a critical area of advancement. researchgate.netnih.govnih.govvirtualab.org.ar

Advanced Computational Chemistry and Predictive Modeling for the Rational Design of Novel Benzofuran Research Compounds

The integration of computational predictions with experimental in vitro and in vivo data is crucial for validating models and refining the understanding of benzofuran pharmacology. This combined wet and dry lab approach represents a powerful strategy for advancing research in this field. mdpi.com

Q & A

Q. How does this compound’s chemical structure influence its pharmacokinetic properties?

- Methodological Answer : Perform structure-activity relationship (SAR) analysis focusing on the benzofuran core and ethylpropylamine side chain. Computational modeling (e.g., molecular docking) reveals that the ethyl group at the nitrogen atom enhances lipophilicity, potentially increasing blood-brain barrier permeability compared to analogs like 6-MAPB .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo behavioral effects of this compound?

- Methodological Answer : Address discrepancies via integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling . For example, while in vitro studies show potent SERT inhibition, in vivo rodent models (e.g., locomotor activity assays) reveal biphasic dose-response curves (e.g., hyperactivity at 3–10 mg/kg, sedation at higher doses). Use microdialysis to correlate brain extracellular fluid concentrations of this compound with neurotransmitter release (e.g., serotonin/dopamine) .

Q. What experimental designs are optimal for assessing this compound’s abuse liability and psychosis-like effects?

- Methodological Answer : Employ drug discrimination paradigms in rodents trained to recognize phencyclidine (PCP) or cocaine. For psychosis-like effects, use prepulse inhibition (PPI) tests and measure glutamate/NMDA receptor interactions. Dose-ranging studies in rats (e.g., 1.8–3.0 mg/kg) reveal partial substitution for PCP, suggesting shared mechanistic pathways .

Q. How can researchers optimize the separation of this compound isomers in complex matrices (e.g., biological samples)?

- Methodological Answer : Combine chiral stationary phases (e.g., Chiralpak IG-3) with tandem mass spectrometry (MS/MS). Adjust ion source parameters (e.g., capillary voltage: 3.5 kV; nebulizer pressure: 35 psi) to enhance sensitivity. Validate isomer separation using spiked plasma samples and assess matrix effects via post-column infusion .

Q. What molecular dynamics (MD) simulations are needed to predict this compound’s allosteric binding to SERT?

- Methodological Answer : Conduct ensemble docking simulations using hSERT crystal structures (PDB: 5I6X). Apply Monte Carlo methods to explore conformational changes induced by this compound. Compare ΔG binding energies with MDMA to identify key residues (e.g., Tyr95, Leu443) critical for ligand-receptor stability .

Q. What clinical translation challenges exist for this compound’s potential neuropsychiatric applications?

- Methodological Answer : Prioritize toxicity screening using human-derived neuronal cultures (e.g., SH-SY5Y cells) to assess mitochondrial dysfunction and oxidative stress. Despite in vitro efficacy, recreational user reports highlight risks like tachycardia and hallucinations, necessitating rigorous safety profiling before therapeutic exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.